REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].Cl.Cl[CH2:13][CH2:14][N:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:13][CH2:14][N:15]2[CH2:20][CH2:19][O:18][CH2:17][CH2:16]2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:1.2,3.4.5|
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Name
|
|
Quantity
|
3.5 g
|
Type
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reactant
|
Smiles
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[N+](=O)([O-])C1=CC=C(C=C1)O
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Name
|
|
Quantity
|
4.7 g
|
Type
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reactant
|
Smiles
|
Cl.ClCCN1CCOCC1
|
Name
|
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
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Smiles
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CC(=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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was heated
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Type
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TEMPERATURE
|
Details
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to reflux for 18 hours
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Duration
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18 h
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Type
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CUSTOM
|
Details
|
The solvent was removed under vacuum
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Type
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CUSTOM
|
Details
|
The residue was partitioned between water (150 mL) and ethyl acetate (150 mL)
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Type
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EXTRACTION
|
Details
|
the aqueous phase was extracted with ethyl acetate (100 mL)
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Type
|
WASH
|
Details
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The combined organic layers were washed with water (3×100 mL)
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Type
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EXTRACTION
|
Details
|
extracted with dilute aqueous HCl (2×125 mL)
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Type
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WASH
|
Details
|
These extracts were washed with CH2Cl2 (2×125 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted into ethyl acetate (3×75 mL)
|
Type
|
WASH
|
Details
|
These organic extracts were washed with water (3×75 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
providing 3.4 g as a pale yellow solid
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(OCCN2CCOCC2)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |